molecular formula C7H10F2O3 B12936402 Rel-(1s,3s)-3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid

Rel-(1s,3s)-3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid

Katalognummer: B12936402
Molekulargewicht: 180.15 g/mol
InChI-Schlüssel: HXDRMRXJLXRNIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(1s,3s)-3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1s,3s)-3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and improved efficiency. The use of flow microreactor systems has been shown to be effective in the synthesis of similar compounds, providing a sustainable and versatile approach .

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(1s,3s)-3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the cyclobutane ring .

Wissenschaftliche Forschungsanwendungen

Rel-(1s,3s)-3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism by which Rel-(1s,3s)-3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group and the carboxylic acid group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Trifluoromethoxy)-3-methylcyclobutane-1-carboxylic acid: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    3-(Methoxy)-3-methylcyclobutane-1-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

Uniqueness

Rel-(1s,3s)-3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the design of pharmaceuticals with specific binding characteristics .

Eigenschaften

Molekularformel

C7H10F2O3

Molekulargewicht

180.15 g/mol

IUPAC-Name

3-(difluoromethoxy)-3-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H10F2O3/c1-7(12-6(8)9)2-4(3-7)5(10)11/h4,6H,2-3H2,1H3,(H,10,11)

InChI-Schlüssel

HXDRMRXJLXRNIH-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(C1)C(=O)O)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.